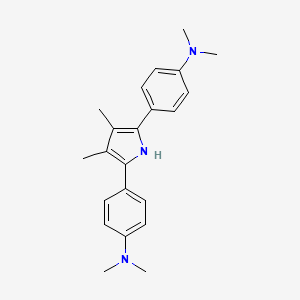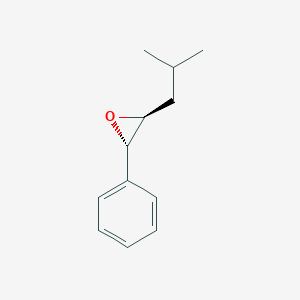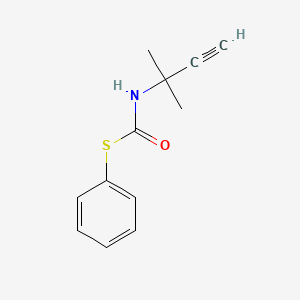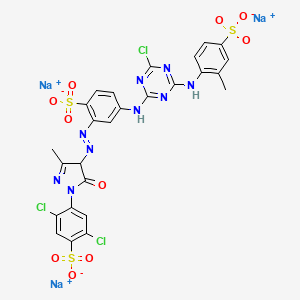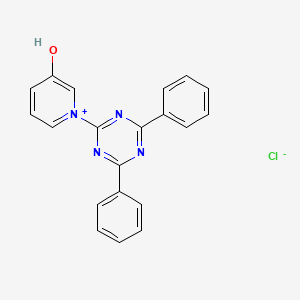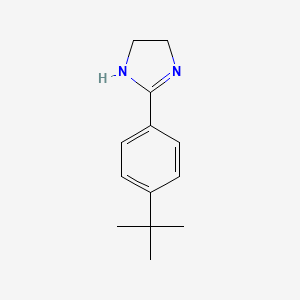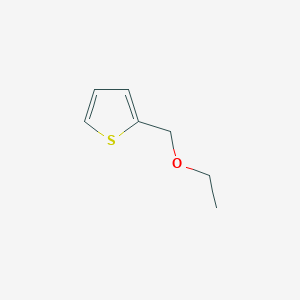![molecular formula C41H68N4O2 B14472526 N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] CAS No. 71216-00-7](/img/structure/B14472526.png)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]: is a synthetic organic compound characterized by its unique structure, which includes two urea groups connected by a methylene bridge and phenylene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Methylenedi-4,1-phenylene diisocyanate+Tridecylamine→N,N”-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of protein-ligand interactions. Its urea groups can mimic the hydrogen bonding interactions found in biological systems.
Medicine: In medicine, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] may be explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] involves its ability to form hydrogen bonds through its urea groups. These interactions can influence the compound’s behavior in different environments, such as binding to specific molecular targets or forming stable complexes with other molecules. The methylene and phenylene groups provide structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octadecylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-benzylurea]
Comparison: Compared to its similar compounds, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is unique due to its longer alkyl chains (tridecyl groups). This structural difference can influence its solubility, melting point, and overall reactivity. The longer alkyl chains may also enhance its hydrophobic properties, making it more suitable for applications requiring water-resistant materials.
Properties
CAS No. |
71216-00-7 |
|---|---|
Molecular Formula |
C41H68N4O2 |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
1-tridecyl-3-[4-[[4-(tridecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C41H68N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-42-40(46)44-38-29-25-36(26-30-38)35-37-27-31-39(32-28-37)45-41(47)43-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-35H2,1-2H3,(H2,42,44,46)(H2,43,45,47) |
InChI Key |
RIVGBEPCRRPCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



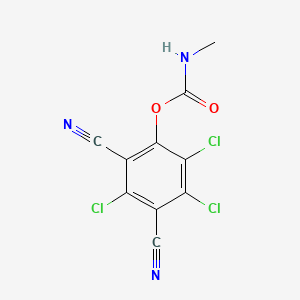
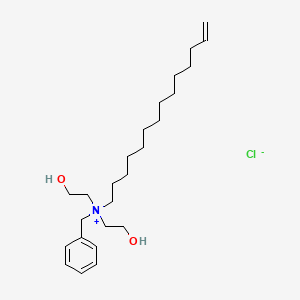

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
